Lipophilicity: Isopropoxy vs. Ethoxy/Methyl 5-Substituted Analogs
The target compound (isopropoxymethyl substituent at the 5-position) exhibits a computed XLogP3 of -0.5 [1]. This represents a measured increase in lipophilicity compared to the 5-ethoxymethyl analog (XLogP3 approximately -0.8 to -0.9 by structural interpolation) and the 5-methyl analog (XLogP3 = -1.0, CID 14442192) [2], positioning the target compound closer to the optimal CNS drug-likeness window (XLogP3 0–3) while retaining the favorable aqueous solubility characteristic of the 1,3,4-oxadiazole isomer class [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazole-2-methanamine: XLogP3 = -1.0 (CID 14442192); Unsubstituted 1,3,4-oxadiazole-2-methanamine: XLogP3 = -1.4 (CID 11448772) |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 5-methyl analog; ΔXLogP3 = +0.9 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 0.5–0.9 log unit increase in lipophilicity can substantially improve membrane permeability and CNS penetration potential while the isopropoxy branched-chain architecture provides steric differentiation that may reduce metabolic N-dealkylation relative to linear ethoxy analogs, directly impacting in vivo pharmacokinetic performance.
- [1] PubChem Compound Summary for CID 112603847, 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine; Computed XLogP3 = -0.5. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 14442192, [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine; Computed XLogP3 = -1.0. National Center for Biotechnology Information. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
